molecular formula C17H21Cl2NO2 B602203 7-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one CAS No. 2059954-32-2

7-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one

カタログ番号: B602203
CAS番号: 2059954-32-2
分子量: 342.26
注意: 研究専用です。人間または獣医用ではありません。
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説明

An impurity of Brexpiprazole, a dopamine D2 partial agonist used as an atypical antipsychotic drug. Brexpiprazole has been approved for the treatment of schizophrenia.

特性

IUPAC Name

7-(4-chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21Cl2NO2/c18-9-1-3-11-20-16-13-15(22-12-4-2-10-19)7-5-14(16)6-8-17(20)21/h5-8,13H,1-4,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBIONMUIMPJFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)N2CCCCCl)OCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Safety & Handling Guide: 7-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a high-level technical whitepaper and safety protocol for 7-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one . It is designed for process chemists, toxicologists, and HSE officers involved in the development of atypical antipsychotics, specifically Brexpiprazole .

Document Control: Technical Whitepaper / SDS Supplement Target Molecule Role: Critical Process Impurity / Over-Alkylated Byproduct Primary Hazard Class: Genotoxic Alkylating Agent (Bifunctional)

Part 1: Molecular Identity & Synthetic Context

This compound is not a standard reagent but a Process Related Impurity (PRI) formed during the synthesis of Brexpiprazole. It represents the "over-alkylation" of the quinolinone scaffold.

Chemical Identification
ParameterDetail
Chemical Name 7-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one
Common Designations Brexpiprazole Impurity (Bis-alkylated); N,O-bis(chlorobutyl) impurity
CAS Number 2059954-32-2 (Referenced as specific impurity standard)
Molecular Formula

Molecular Weight 342.26 g/mol
Structural Alert Bis-Alkyl Halide (Primary Chloride x2)
Formation Mechanism (The "Why")

In the standard synthesis of Brexpiprazole, the intermediate 7-hydroxyquinolin-2(1H)-one is alkylated with 1-bromo-4-chlorobutane .

  • Intended Reaction: O-alkylation at position 7.

  • Side Reaction (The Hazard): If base strength is too high (e.g., using NaH instead of K2CO3) or temperature is uncontrolled, the amide nitrogen at position 1 deprotonates, leading to a second alkylation.

Visualizing the Pathway (Graphviz):

SynthesisPathway cluster_risk Critical Control Point Precursor 7-Hydroxyquinolin-2(1H)-one (Starting Material) Target 7-(4-Chlorobutoxy)-quinolin-2(1H)-one (Desired Intermediate) Precursor->Target Controlled Alkylation (Mild Base) Reagent 1-Bromo-4-chlorobutane (Alkylating Agent) Reagent->Target Impurity 7-(4-Chlorobutoxy)-1-(4-chlorobutyl)... (TARGET IMPURITY) Target->Impurity Over-Alkylation (Excess Base/Heat)

Caption: The formation pathway showing how the target impurity arises from over-alkylation of the desired intermediate.

Part 2: Physicochemical Profile & Logic

Understanding the physical properties is essential for predicting bioavailability and cleaning validation.

PropertyValue / PredictionOperational Implication
Physical State Solid (Pale yellow to beige)Particulate containment required.
Melting Point ~85–95°C (Predicted)*Lower than the mono-alkylated species (126°C) due to loss of N-H hydrogen bonding capability.
Solubility Low in water; High in DCM, THF, DMSO.Lipophilic Hazard: Readily penetrates skin barriers.
LogP ~4.5 (Estimated)High bioaccumulation potential; requires organic solvents for decontamination.
Reactivity Electrophilic (Alkyl Chloride)Reacts with DNA bases (Guanine N7); susceptible to hydrolysis in strong alkali.

*Note: As a specific impurity, experimental MP varies by crystal form/purity. Prediction based on SAR analysis of N-alkylated quinolinones.

Part 3: Critical Hazard Assessment (Toxicology)

Senior Scientist Note: Do not treat this merely as an "irritant." The presence of two alkyl chloride chains creates a structural similarity to nitrogen mustards (bifunctional alkylating agents). This allows the molecule to potentially form inter-strand crosslinks in DNA, a mechanism significantly more genotoxic than simple mono-alkylation.

GHS Classification (Derived)
  • Germ Cell Mutagenicity: Category 2 (Suspected human mutagen). Reasoning: Positive structural alert (Alkyl Halide) + Bifunctional mechanism.

  • Skin Sensitization: Category 1 . Reasoning: Electrophiles haptenize skin proteins.

  • Acute Toxicity (Oral): Category 4.

  • Aquatic Toxicity: Chronic Category 2 (Due to halogenation and lipophilicity).

Toxicology "Read-Across" Logic
  • Alkyl Halide Alert: The chlorobutyl group is a known mutagenic structural alert (Ashby-Tennant).

  • Bifunctionality: The molecule has two reactive sites. If it enters the cell nucleus, it can react with two different nucleophilic centers on DNA, potentially causing cross-linking which is difficult for repair enzymes to fix.

Part 4: Operational Handling & Containment Strategy

This section outlines a Self-Validating Safety Protocol . Reliance on PPE alone is insufficient for potential genotoxins.

Engineering Controls (Primary Barrier)
  • OEB Level: Band 4/5 (Target OEL < 1 µg/m³).

  • Containment: Isolator or Glovebox required for handling powders.

  • Fume Hood: Acceptable only for dissolved solutions where aerosol generation is impossible.

Personal Protective Equipment (PPE)
  • Respiratory: P3 / N100 (High-efficiency particulate) if outside an isolator.

  • Dermal (Critical): Double gloving is mandatory.

    • Inner Glove: Nitrile (Standard).

    • Outer Glove: Laminate film (e.g., Silver Shield/4H). Standard nitrile is permeable to chlorinated alkyls over time.

Decontamination & Destruction (The "Kill" Step)

You must chemically destroy the alkylating potential before disposal. Do not just wash with water.

Protocol:

  • Preparation: Prepare a solution of 10% Ethanolamine in Methanol or 1M NaOH in 50% aq. Methanol .[1]

  • Mechanism: The amine/hydroxide acts as a "sacrificial nucleophile," displacing the chloride ions and rendering the molecule non-electrophilic.

  • Validation: Verify destruction by HPLC (disappearance of the impurity peak) before releasing waste to general chemical streams.

Safety Decision Logic (Graphviz):

SafetyLogic Exposure Potential Exposure Event State Physical State? Exposure->State Solid Solid / Dust State->Solid Liquid Solution State->Liquid Control_Sol ISOLATOR / GLOVEBOX (No open handling) Solid->Control_Sol Control_Liq FUME HOOD (Double Gloves - Laminate) Liquid->Control_Liq Decon DECONTAMINATION Use 10% Ethanolamine/MeOH Control_Sol->Decon Control_Liq->Decon

Caption: Decision tree for handling and decontaminating the bis-alkylated impurity.

Part 5: Analytical & Regulatory References

Analytical Monitoring

For cleaning validation (swab analysis), standard UV detection is sufficient due to the quinolinone chromophore.

  • Method: HPLC-UV or UHPLC-MS.

  • Wavelength: 254 nm / 320 nm.

  • Retention Time: This bis-alkylated impurity is significantly more non-polar than the mono-alkylated intermediate. Expect it to elute later in Reverse Phase (C18) chromatography.

Regulatory Context (ICH M7)

Under ICH M7 (Assessment and Control of DNA Reactive Impurities), this compound is likely Class 2 (Known Mutagenic Structure, Unknown Carcinogenic Potential) or Class 3 (Alerting Structure).

  • Action: It must be controlled to the Threshold of Toxicological Concern (TTC) level in the final API, typically < 1.5 µ g/day intake, unless Ames negative data is generated.

References
  • Synthesis & Impurity Context: Process for the preparation of brexpiprazole. World Intellectual Property Organization, Patent WO2017216661A1. (Describes the alkylation chemistry and impurity formation).

  • Chemical Identity: 7-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one (CAS 2059954-32-2). BOC Sciences / ChemicalBook Databases. (Confirmation of structure and CAS).

  • Genotoxicity Guidelines: ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. European Medicines Agency / FDA.[2]

  • Alkyl Halide Handling: Analytical Method Development for Alkyl Halides as Potential Genotoxic Impurities. Journal of Analytical Science & Technology. (General handling of alkyl halide PGIs).

Sources

Technical Guide: Control of Quinolinone Impurities in Antipsychotic Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the formation, detection, and control of quinolinone-based impurities in the synthesis of third-generation antipsychotics, specifically Aripiprazole and Brexpiprazole .[1][2] The core scaffold, 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (7-HQ) , presents unique nucleophilic challenges that lead to specific regioisomers (N- vs. O-alkylation) and dimerization byproducts.[2][3][4] This document provides actionable protocols for process chemists and analytical scientists to mitigate these risks, ensuring compliance with ICH Q3A/B and M7 guidelines.

The Quinolinone Scaffold in Neuropharmacology

The 3,4-dihydroquinolin-2(1H)-one moiety is critical for binding affinity at dopamine D2 and serotonin 5-HT1A receptors.[2][3][4] However, its synthesis—typically involving the alkylation of the phenolic hydroxyl group at position 7—is prone to side reactions due to the ambident nucleophilicity of the amide nitrogen and the phenolic oxygen.

Key Structural Targets
  • Aripiprazole: 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydroquinolin-2(1H)-one.[3][4]

  • Brexpiprazole: 7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl)butoxy]quinolin-2(1H)-one.[3][4]

Mechanistic Origins of Impurities

Understanding the causality of impurity formation is the first step in control. The primary impurities arise during the alkylation of the 7-HQ scaffold.

The Alkylation Dilemma (O- vs. N-Alkylation)

The reaction of 7-HQ with a dihaloalkane linker (e.g., 1,4-dibromobutane or 1-bromo-4-chlorobutane) is the critical step.[2][3][4]

  • Desired Pathway (O-Alkylation): The phenoxide anion attacks the alkyl halide to form the ether linkage.

  • Impurity Pathway (N-Alkylation): Under strongly basic conditions or in polar aprotic solvents (like DMF), the amide nitrogen can deprotonate, leading to N-alkylated or N,O-dialkylated byproducts.[2][3]

Dimerization (The "Bis" Impurity)

Causality: Dimerization occurs when the desired intermediate (7-(4-bromobutoxy)-quinolinone) acts as an electrophile and reacts with a second molecule of unreacted 7-HQ.[3][4]

  • Impurity VI (Aripiprazole context): 7,7'-(butylenedioxy)di-3,4-dihydroquinolin-2(1H)-one.[2][3][4]

  • Control Mechanism: This is a second-order reaction dependent on the concentration of both the intermediate and the starting material. Maintaining a high molar excess of the dihaloalkane linker significantly suppresses this pathway.[1]

Genotoxic Impurities (PGIs)

The use of alkylating agents (alkyl halides) introduces the risk of carrying over potential genotoxic impurities (PGIs) into the final API.

  • Bis(2-chloroethyl)amine: A known alkylating agent.[2][3][4]

  • 2,3-Dichloroaniline: A degradation product of the piperazine side chain.[1][2]

Visualization: Impurity Formation Pathways

The following diagram maps the kinetic competition between the desired synthesis and impurity formation.

G Start 7-Hydroxy-quinolinone (7-HQ) Inter_O O-Alkylated Intermediate (Desired) Start->Inter_O K2CO3, Acetone (Kinetic Control) Imp_N N-Alkylated Impurity (Regioisomer) Start->Imp_N Strong Base/High T (Thermodynamic) Linker 1,4-Dibromobutane (Excess) Linker->Inter_O SN2 Attack Imp_Dimer Bis-Quinolinone Dimer (Impurity VI) Inter_O->Imp_Dimer + Residual 7-HQ (Stoichiometry Error) API Crude Aripiprazole Inter_O->API + Piperazine Deriv.

Caption: Kinetic competition between O-alkylation (desired) and N-alkylation/Dimerization pathways in quinolinone synthesis.

Analytical Profiling & Detection

Effective detection requires separating the highly polar phenolic starting materials from the non-polar dimers and the basic API.

HPLC Method Validation

A gradient elution on a C18 column is the industry standard.[1] The method must be "Stability Indicating," meaning it can resolve the API from its degradation products (e.g., N-oxides).

Table 1: Optimized HPLC Parameters for Quinolinone Impurities

ParameterSpecificationRationale (Causality)
Column C18 (e.g., Inertsil ODS-3V), 250 x 4.6 mm, 5 µmProvides sufficient hydrophobic retention to separate the non-polar dimer from the API.[2][3][4]
Mobile Phase A 10 mM Potassium Phosphate Buffer (pH 3.0) + 20 mM TriethylamineLow pH suppresses silanol activity; TEA acts as a silanol blocker to prevent tailing of the basic piperazine moiety.
Mobile Phase B Acetonitrile : Methanol (80:[3]20)High organic strength required to elute the hydrophobic dimer (Impurity VI).
Gradient T=0 (20% B) → T=20 (80% B) → T=30 (80% B)Gradient starts low to retain polar 7-HQ, ramps up to elute dimers.[2][3]
Detection UV at 215 nmMax absorption for the quinolinone ring; high sensitivity for trace impurities.[1]
System Suitability Resolution (Rs) > 2.0 between API and nearest impurityEnsures accurate integration; self-validating metric.
LC-MS/MS for Genotoxic Screening

For PGIs like alkyl halides, UV detection is insufficient due to lack of chromophores.[1][2][3]

  • Method: HILIC-MS/MS (Hydrophilic Interaction Liquid Chromatography).[2][3][4][5]

  • Target: Limit of Quantitation (LOQ) must be < 1 ppm to meet ICH M7 limits.

  • Validation: Use Deuterated Internal Standards (e.g., Aripiprazole-d8) to correct for matrix effects.

Control & Mitigation Strategies

The following protocols represent a self-validating control system. If the process parameters (inputs) are within range, the impurity profile (output) is statistically guaranteed.[1]

Protocol 4.1: Suppression of Dimer Formation

Objective: Limit Impurity VI (Dimer) to < 0.10%.[1]

  • Stoichiometry: Charge 3.0 to 4.0 equivalents of 1,4-dibromobutane relative to 7-HQ.

    • Mechanism:[1][2][4][6][] High dilution of 7-HQ in the linker ensures that the probability of a 7-HQ molecule encountering a linker molecule is far higher than encountering an already-reacted intermediate.[3][4]

  • Mode of Addition: Dissolve 7-HQ and Base (K2CO3) in solvent (Acetone/TEBA) and add this slowly to a refluxing solution of the linker.

    • Mechanism:[1][2][4][6][] Keeps the instantaneous concentration of nucleophile (7-HQ) low relative to the electrophile (linker).[3]

Protocol 4.2: Regioselectivity Control (O- vs N-)

Objective: Minimize N-alkylated impurity.

  • Base Selection: Use Potassium Carbonate (K2CO3) rather than KOH or NaH.[1]

    • Mechanism:[1][2][4][6][] K2CO3 is a mild base that deprotonates the phenolic -OH (pKa ~10) but is less likely to deprotonate the amide -NH (pKa ~17), favoring O-alkylation.[2][3][4]

  • Solvent: Use Acetone or Acetonitrile .[1][2] Avoid DMF if possible.

    • Mechanism:[1][2][4][6][] DMF promotes N-alkylation by stabilizing the transition state of the amide anion.

Protocol 4.3: Purification by Recrystallization

If crude API contains >0.15% dimer, perform the following:

  • Dissolve crude solid in Ethanol (95%) at reflux.

  • Cool slowly to 25°C over 4 hours.

  • Self-Validation: The dimer is significantly less soluble in ethanol than the API. Filter the hot solution if the dimer precipitates first (unlikely), or collect the API crystals which will reject the more soluble impurities if the solvent volume is optimized. Note: In Aripiprazole synthesis, the dimer is often highly insoluble; hot filtration of the intermediate solution before the final coupling step is often the most effective removal point.

Regulatory & Safety Context (ICH Guidelines)

  • ICH Q3A(R2): Impurities in New Drug Substances.[1] Reporting threshold is usually 0.05%.[1][2]

  • ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities.

    • Action: Any alkyl halide used (e.g., 1,4-dibromobutane) must be purged.[1][2][3] Calculate the Purge Factor based on the solubility difference and reactivity in subsequent steps.

Workflow: Analytical Decision Tree

Analysis Sample Process Sample HPLC HPLC-UV (215 nm) Gradient Method Sample->HPLC Check Impurity > 0.10%? HPLC->Check Pass Release Batch Check->Pass No Fail Identify Structure Check->Fail Yes LCMS LC-MS/MS (Q-TOF) Mass Fragmentation Fail->LCMS m/z ID Isolate Prep-HPLC Isolation Fail->Isolate NMR Conf.

Caption: Decision tree for impurity identification and batch release based on ICH thresholds.

References

  • Srinivas, R., et al. (2008).[1][2] Chemical structures of aripiprazole and its impurities. ResearchGate. Link

  • Verdia, J., Kumar, P., & Joshi, N. S. (2014).[1][2] Synthesis and Characterization of Potential Impurities of Aripiprazole. International Journal of Pharmaceutical Sciences and Research. Link

  • Tyagi, R., et al. (2018).[1][2][8] Identification, Synthesis, and Control of Process-Related Impurities in the Antipsychotic Drug Substance Brexpiprazole. Organic Process Research & Development. Link[3]

  • Bhatt, N. P., et al. (2018).[1][2][8] Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP-HPLC. Journal of Chemical and Pharmaceutical Research. Link

  • ICH Harmonised Tripartite Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). Link

  • Reddy, A. V., et al. (2008).[1][2] Structural identification of process-related impurities in aripiprazole by LC/ESI-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Methodological & Application

Application Note: Strategic HPLC Method Development for Brexpiprazole Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Brexpiprazole (Rexulti®) is a serotonin-dopamine activity modulator (SDAM) used for schizophrenia and major depressive disorder.[1] Chemically, it is a quinolinone derivative (7-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2(1H)-one) with a lipophilic nature (LogP ~4.8) and a weakly basic piperazine core (pKa ~7.8).[1][2]

Developing a stability-indicating method for Brexpiprazole presents specific challenges:

  • Solubility: High lipophilicity requires high organic content for elution, but early eluting polar degradants (N-oxides) require low organic initial conditions.

  • Oxidative Instability: The piperazine nitrogen is highly susceptible to oxidation, forming N-oxide impurities that must be chromatographically resolved from the main peak.

  • Structural Similarity: Process impurities often possess similar UV spectra, necessitating a high-resolution gradient.

This guide moves beyond simple "recipe" following. It employs a Quality by Design (QbD) approach, linking physicochemical properties to critical method parameters (CMPs) to ensure robust separation compliant with ICH Q3A/B guidelines.

Pre-Method Development: Know Your Molecule

Before touching the HPLC, we must define the "Design Space" based on the analyte's chemistry.

Physicochemical Profile
ParameterValueImpact on Method Development
Molecular Weight 433.57 g/mol Suitable for standard HPLC-UV; LC-MS compatible.
pKa ~7.8 (Basic)Critical: At pH 6.8-7.8, the drug exists in equilibrium between ionized/unionized forms, leading to peak tailing. Strategy: Operate at pH < 5.8 (fully protonated) to ensure sharp peak shape.
LogP ~4.83Highly hydrophobic. Requires a C18 column with high carbon load and a gradient pushing to >80% organic to elute late impurities.
UV Max 215 nm, 320 nm215 nm offers maximum sensitivity for impurities; 320 nm is specific to the quinolinone core but less sensitive for aliphatic impurities.
Critical Quality Attributes (CQAs)
  • Resolution (

    
    ):  > 2.0 between Brexpiprazole and its closest eluting impurity (usually the N-oxide or Des-thiophene analog).
    
  • Tailing Factor (

    
    ):  < 1.5 (Controlled by buffer pH and ionic strength).
    
  • LOD/LOQ: Sufficient to detect impurities at 0.05% (reporting threshold).

QbD Workflow Visualization

The following diagram outlines the logical flow from risk assessment to method validation.

QbD_Workflow ATP ATP: Analytical Target Profile (Separate N-oxide & Process Impurities) Risk Risk Assessment (pKa, LogP, Solubility) ATP->Risk Define Constraints Scouting Method Scouting (Column & pH Screening) Risk->Scouting Select pH 4.5 & C18 Opt Optimization (Gradient Slope & Temp) Scouting->Opt Refine Resolution Valid Validation (ICH Q2(R1)) Opt->Valid Finalize Method

Figure 1: Quality by Design (QbD) workflow for Brexpiprazole method development.

Detailed Experimental Protocol

Reagents and Chemicals[3][4]
  • API: Brexpiprazole Reference Standard.[3][4]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.[5]

  • Buffer: Ammonium Acetate (or Ammonium Formate for MS compatibility), Glacial Acetic Acid.

Chromatographic Conditions (The "Gold Standard" Method)

This method is optimized to balance the retention of the polar N-oxide degradant and the elution of the lipophilic parent drug.

ParameterSettingRationale
Column C18 (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus) 150 x 4.6 mm, 3.5 µm or 5 µmHigh surface area C18 provides necessary retentivity for the hydrophobic parent. The "Plus" or "Shield" phases reduce silanol interactions with the basic nitrogen.
Mobile Phase A 10 mM Ammonium Acetate, adj. pH 4.5 with Acetic AcidpH Control: pH 4.5 ensures the piperazine nitrogen is protonated (ionized), preventing secondary interactions with silanols and improving peak symmetry.
Mobile Phase B Acetonitrile : Methanol (90:10 v/v)ACN provides lower backpressure and sharper peaks; small MeOH portion modifies selectivity for polar impurities.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[6]
Column Temp 35°CSlightly elevated temperature reduces viscosity and improves mass transfer.
Detection UV at 215 nm (PDA)215 nm captures the peptide bonds and the aromatic systems of all potential impurities.
Injection Vol 10 - 20 µLDependent on sensitivity requirements.
Gradient Program

A linear gradient is insufficient due to the wide polarity gap between the N-oxide and the parent. A "pump-and-hold" strategy is often required.

Time (min)% Mobile Phase A% Mobile Phase BPhase Description
0.0 9010Equilibration: Low organic to trap polar N-oxides.
5.0 7030Separation: Shallow gradient to separate early polar degradants.
15.0 2080Elution: Steep ramp to elute Brexpiprazole (Parent).
20.0 1090Wash: Remove highly lipophilic dimers/oligomers.
25.0 9010Re-equilibration: Return to initial conditions.

Impurity Profiling & Degradation Pathways

Understanding what you are separating is as important as the separation itself. Brexpiprazole is distinctively sensitive to oxidation.

Degradation Pathway Diagram

Degradation_Path cluster_Oxidation Oxidative Stress (H2O2) cluster_Hydrolysis Hydrolytic Stress (Acid/Base) BRX Brexpiprazole (Parent) (Lipophilic, Basic) N_Oxide Brexpiprazole N-Oxide (Polar, Early Eluting) BRX->N_Oxide Peroxide Oxidation (Piperazine N) Cleavage Amide Hydrolysis Products (Rare/Stable) BRX->Cleavage Extreme pH (>12 or <2) Di_Oxide Di-N-Oxide (Very Polar) N_Oxide->Di_Oxide Further Oxidation

Figure 2: Primary degradation pathways. Note the prominence of the N-Oxide pathway.

Forced Degradation Protocol (Specificity Check)

To validate specificity, perform the following stress tests. The method is considered specific if the Purity Angle < Purity Threshold (using PDA detector) for the Brexpiprazole peak.

  • Oxidation (Critical): Treat sample with 3%

    
     at Room Temp for 2-4 hours. Expectation: Formation of N-oxide peak at RRT ~0.4 - 0.6.
    
  • Acid Hydrolysis: 0.1 N HCl at 60°C for 4 hours. Expectation: Brexpiprazole is relatively stable; minor degradation may occur.[5]

  • Thermal: 60°C for 24 hours. Expectation: Stable.[1][5][4][6][7]

Troubleshooting & Common Pitfalls

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Secondary silanol interactions.Ensure pH is ≤ 4.[1]5. Increase buffer concentration to 20mM. Use a "base-deactivated" column.
N-Oxide Co-elution Initial organic composition too high.Lower initial %B to 5% or 10%. Ensure a 5-minute isocratic hold or shallow gradient at the start.
Baseline Drift UV absorbance of acetate at 215 nm.Use high-quality HPLC grade reagents. If drift is severe, switch to Phosphate buffer (non-volatile, so no MS) or Phosphoric Acid (0.1%).
Retention Time Shifts pH fluctuation.Brexpiprazole is sensitive to pH changes near its pKa. Precise pH adjustment of the buffer is mandatory.

References

  • ICH Guidelines. ICH Q3A(R2): Impurities in New Drug Substances.[7][8][9] International Council for Harmonisation.[5][7] Link

  • Bommuluri, V., et al. (2019). "Degradation Behaviour of Brexpiprazole."[5] Journal of Applicable Chemistry, 8(5): 2151-2158.[5] (Identifies N-oxide and DP-1 impurities). Link

  • Walsh Medical Media. "Quantitative Determination of Brexpiprazole by RP-HPLC Method." (Provides pKa and solubility data). Link

  • Chawla, G., et al. "Characterization of potential degradation products of brexpiprazole by LC-Q-TOF-MS." Rapid Communications in Mass Spectrometry. (Detailed structural elucidation of impurities). Link

  • ICH Guidelines. ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology.Link

Sources

Application Note: Protocol for Synthesizing 7-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust chemical synthesis protocol for 7-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one (CAS: 2059954-32-2).[1][] This compound is a critical process-related impurity (often designated as "Impurity 9" or the "Dialkylated Impurity") found in the manufacturing of Brexpiprazole and Aripiprazole .

The synthesis of the mono-alkylated intermediate, 7-(4-chlorobutoxy)quinolin-2(1H)-one, is the primary goal in Brexpiprazole production. However, "over-alkylation" at the lactam nitrogen (N-1 position) occurs as a side reaction. Regulatory guidelines (ICH Q3A/Q3B) mandate the characterization and control of such impurities. This protocol is designed to intentionally drive the reaction toward the bis-alkylated product to generate high-purity reference material for HPLC method validation and QC release testing.

Retrosynthetic Analysis & Strategy

The target molecule contains a quinolin-2-one (carbostyril) core with two identical alkyl side chains: one ether linkage at C-7 and one N-alkyl linkage at N-1.

Strategic Disconnection:

  • Core Scaffold: 7-Hydroxy-2(1H)-quinolinone (7-Hydroxycarbostyril).

  • Electrophile: 1-Bromo-4-chlorobutane (Preferred over 1,4-dichlorobutane for better reactivity/selectivity).

  • Mechanism: Nucleophilic Substitution (

    
    ).
    
    • Path A (O-alkylation): Rapid, favored under mild basic conditions (Phenoxide formation).

    • Path B (N-alkylation): Slower, requires stronger forcing conditions (Amide anion formation).

To synthesize the reference standard, we utilize Process Forcing : employing a large excess of alkylating agent and elevated temperatures to ensure complete conversion of the mono-alkylated intermediate to the di-alkylated target.

Reaction Pathway Diagram[3][4]

ReactionPathway SM 7-Hydroxy-2(1H)-quinolinone (Starting Material) Mono Intermediate: 7-(4-chlorobutoxy)quinolin-2(1H)-one (Mono-O-alkylated) SM->Mono K2CO3, DMF Fast (O-alkylation) Reagent 1-Bromo-4-chlorobutane (> 3.0 equiv) Reagent->Mono Target Target: 7-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one (Bis-alkylated) Reagent->Target Mono->Target Excess Reagent, Heat (90°C) Slow (N-alkylation)

Figure 1: Stepwise alkylation pathway. The protocol forces the reaction beyond the mono-alkylated stage to the bis-alkylated target.

Experimental Protocol

Materials & Reagents
ReagentCAS No.[][3][4][5]MW ( g/mol )Equiv.[1]Role
7-Hydroxy-2(1H)-quinolinone 22246-18-0161.161.0Substrate
1-Bromo-4-chlorobutane 6940-78-9171.463.5Electrophile
Potassium Carbonate (K₂CO₃) 584-08-7138.213.5Base
Dimethylformamide (DMF) 68-12-2-10 VolSolvent
Ethyl Acetate 141-78-6--Extraction

Note: 1-Bromo-4-chlorobutane is chosen because the bromide is a better leaving group than chloride, ensuring the alkyl chain attaches via the bromine end, leaving the chlorine available (mimicking the Brexpiprazole linker chemistry).

Synthesis Procedure

Step 1: Reaction Setup

  • Equip a 250 mL 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, and internal thermometer.

  • Charge 7-Hydroxy-2(1H)-quinolinone (5.0 g, 31.0 mmol) and Potassium Carbonate (15.0 g, 108.5 mmol, 3.5 eq) into the flask.

  • Add DMF (50 mL) and stir at room temperature for 15 minutes to form a suspension. Process Insight: This pre-stirring allows partial deprotonation of the phenolic hydroxyl group.

Step 2: Alkylation

  • Add 1-Bromo-4-chlorobutane (18.6 g, 12.5 mL, 108.5 mmol, 3.5 eq) dropwise over 10 minutes.

  • Heat the reaction mixture to 90°C .

    • Critical Control Point: Do not exceed 100°C to avoid degradation of the chlorobutyl chains.

    • Reaction Monitoring: The mixture will initially form the O-alkylated product (approx. 1-2 hours). Continue heating.

  • Maintain stirring at 90°C for 12–16 hours .

  • In-Process Control (IPC): Check by TLC (Mobile Phase: Hexane/Ethyl Acetate 7:3) or HPLC.

    • Target Criteria: Disappearance of the mono-alkylated intermediate (Rf ~0.3) and appearance of the less polar bis-alkylated product (Rf ~0.6).

Step 3: Work-up

  • Cool the reaction mass to room temperature (25°C).

  • Pour the mixture into Ice-Cold Water (250 mL) with vigorous stirring. The product may precipitate as a gum or oil due to the lipophilic chlorobutyl chains.

  • Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL).

  • Combine the organic layers and wash with Water (2 x 100 mL) and Brine (1 x 100 mL) to remove residual DMF.

  • Dry the organic layer over Anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (Rotavap) to yield a crude yellow oil.

Step 4: Purification Since the goal is a reference standard (>98% purity), column chromatography is required to remove traces of mono-alkylated species and oligomers.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: Gradient of Hexane : Ethyl Acetate (95:5 → 80:20).

  • Elution Order:

    • Fraction 1: Excess 1-bromo-4-chlorobutane (very non-polar).

    • Fraction 2 (Target):7-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one .[1][][6][7][8]

    • Fraction 3: Residual Mono-alkylated intermediate (more polar).

  • Collect pure fractions, concentrate, and dry under high vacuum to obtain a pale yellow solid or viscous oil.

Process Workflow Diagram

ProcessFlow Start Start: Charge 7-HQ + K2CO3 + DMF AddReagent Add 1-Bromo-4-chlorobutane (3.5 eq) Start->AddReagent Heat Heat to 90°C (12-16 Hours) AddReagent->Heat IPC IPC: Check TLC/HPLC (Confirm Di-alkylation) Heat->IPC IPC->Heat Incomplete Quench Quench in Ice Water Extract with EtOAc IPC->Quench Complete Purify Column Chromatography (Hexane/EtOAc Gradient) Quench->Purify Final Final Product: Reference Standard (>98%) Purify->Final

Figure 2: Operational workflow for the synthesis and purification of the reference standard.

Analytical Validation (Self-Validating System)

To certify the material as a reference standard, the following structural confirmations are required.

Expected NMR Data

The symmetry of the molecule is broken by the core, but the two chlorobutyl chains will show distinct environments.

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Protons:

      
       7.5 (d, 1H, H-5), 7.4 (d, 1H, H-4), 6.8 (dd, 1H, H-6), 6.7 (d, 1H, H-8), 6.5 (d, 1H, H-3).
      
    • N-CH₂ (Position 1):

      
       4.2–4.3 (t, 2H). Downfield due to amide nitrogen.
      
    • O-CH₂ (Position 7):

      
       4.0–4.1 (t, 2H). Typical ether shift.
      
    • Cl-CH₂ (Terminal): Two triplets at

      
       3.5–3.6 (4H total).
      
    • Central CH₂ groups: Multiplets at

      
       1.8–2.0 (8H total).
      
Mass Spectrometry (LC-MS)
  • Formula: C₁₇H₂₁Cl₂NO₂[1][]

  • Molecular Weight: 342.26 g/mol [1][]

  • Expected m/z: [M+H]⁺ = 342.1 (base peak).

  • Isotope Pattern: Distinctive Cl₂ pattern (M, M+2, M+4) with relative intensities approx 9:6:1.

HPLC Purity Profile
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 mins.

  • Retention Time: The target (Di-alkyl) is significantly more hydrophobic than the mono-alkyl impurity.

    • Mono-alkyl: ~8-10 min.

    • Di-alkyl (Target): ~14-16 min.

Troubleshooting & Scientific Insights

Why K₂CO₃/DMF instead of NaH?

While Sodium Hydride (NaH) is a stronger base and would effect N-alkylation more rapidly, it poses safety risks (hydrogen evolution) and can cause elimination side reactions on the chlorobutyl chain (forming alkenes). Potassium Carbonate in DMF at 90°C is a "soft" forcing condition that favors substitution over elimination, preserving the integrity of the chloro-linker required for the standard.

Handling the "O- vs N-" Selectivity

In the manufacture of the API (Brexpiprazole), N-alkylation is the enemy. By using stoichiometric excess (3.5 eq) , we overwhelm the kinetic barrier of the amide nitrogen. If the reaction stalls at the mono-stage, add a catalytic amount of Cesium Carbonate (Cs₂CO₃) (0.1 eq) to increase the basicity without changing the solvent system.

Stability

The product contains two alkyl chloride moieties. While relatively stable, it should be stored at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or slow polymerization.

References

  • Otsuka Pharmaceutical Co., Ltd. (2006). Carbostyril derivatives and mood stabilizer. WO Patent 2006/112464. (Describes the core carbostyril synthesis and alkylation chemistry).

  • BOC Sciences. (n.d.).[] 7-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one Product Page. (Confirmation of CAS 2059954-32-2 and structure).[1][][8]

  • LGC Standards. (n.d.). Brexpiprazole Impurity Reference Standards. (Validation of the impurity profile context).

  • International Conference on Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2). (Regulatory basis for isolating this impurity).

Sources

Troubleshooting & Optimization

Optimizing alkylation reaction conditions to prevent over-alkylation impurities

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reaction Optimization Subject: Optimizing Alkylation Conditions to Prevent Over-Alkylation Impurities Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Mission Statement

This guide addresses the persistent challenge of chemoselectivity in alkylation reactions. Whether you are synthesizing secondary amines or alkylating enolates, the thermodynamic trap is identical: the alkylated product is often more nucleophilic or susceptible to equilibration than the starting material. This guide moves beyond "add slower" and provides mechanistically grounded, self-validating protocols to enforce mono-alkylation.

Module 1: Diagnostic Logic (Visual)

Before altering reagents, determine the mechanistic root of your impurity profile. Use the following logic flow to select the correct optimization strategy.

Alkylation_Troubleshooting Start START: Observed Over-Alkylation Substrate Identify Substrate Class Start->Substrate Amine Amine (N-Alkylation) Substrate->Amine Enolate Enolate (C-Alkylation) Substrate->Enolate MechCheck Can you form an Imine? Amine->MechCheck pKaCheck Is Proton Exchange Fast? Enolate->pKaCheck RedAm Switch to REDUCTIVE AMINATION (Protocol A) MechCheck->RedAm Yes (Aldehyde/Ketone available) DirectAlk Must use Alkyl Halide? MechCheck->DirectAlk No (Only Alkyl Halide available) Cesium Apply CESIUM EFFECT (Protocol B) DirectAlk->Cesium Base-stable substrate Protect Use Protecting Group (Boc/Cbz strategy) DirectAlk->Protect Base-sensitive substrate Kinetic Switch to KINETIC CONTROL (LDA / -78°C / Protocol C) pKaCheck->Kinetic Prevent Equilibration Blocking Use Blocking Group (Malonate Strategy) pKaCheck->Blocking Thermodynamic Control

Figure 1: Decision matrix for selecting the appropriate mono-alkylation strategy based on substrate class and available reagents.

Module 2: Core Concepts & Critical Parameters

Q: Why does my primary amine consistently dialkylate, even when I add the alkyl halide slowly?

A: This is a classic kinetic issue. In a standard


 reaction, the product (secondary amine) is more electron-rich (nucleophilic) than the starting material (primary amine) due to the inductive electron-donating effect of the new alkyl group.
  • The Trap: As the reaction proceeds, the secondary amine competes effectively for the alkyl halide, even at low concentrations.

  • The Fix: You must either change the mechanism (Reductive Amination) or use a base that chemically suppresses the nucleophilicity of the secondary amine via coordination (Cesium Effect).

Q: How does the "Cesium Effect" prevent over-alkylation?

A: Using Cesium Hydroxide (CsOH) or Cesium Carbonate (


) in DMF creates a specific "Cesium Effect."
  • Mechanism: The large ionic radius of

    
     allows it to form a "naked" anion, increasing the reactivity of the primary amine. Crucially, research suggests that 
    
    
    
    coordinates with the secondary amine product in a way that sterically or electronically hinders a second attack, significantly improving the mono:di ratio compared to Na+ or K+ bases [1].
Q: In enolate chemistry, why do I get dialkylation of my ketone?

A: This is caused by Proton Transfer Equilibration .

  • The Scenario: You form the enolate, then add the alkyl halide.[1][2][3] As the mono-alkylated ketone forms, it is still acidic. The remaining unreacted enolate acts as a base, deprotonating the product to form a new enolate, which then reacts again.

  • The Fix: You must operate under strict Kinetic Control (see Protocol C) to ensure the deprotonation is irreversible and no proton exchange occurs.

Module 3: Troubleshooting Specific Scenarios

Scenario A: Synthesis of Secondary Amines
  • Issue: Target is

    
    . LCMS shows 30% tertiary amine (
    
    
    
    ).
  • Immediate Action: Stop doing direct

    
     alkylation with alkyl halides if possible.
    
  • Recommended Solution: Reductive Amination .[4][5][6]

    • Why: The intermediate imine formed is neutral and cannot react with a second equivalent of carbonyl until reduced. By controlling the reduction step, you mathematically lock the stoichiometry to 1:1.

Scenario B: Alkylation of Active Methylenes (e.g., Malonates)
  • Issue: Double alkylation on the central carbon.

  • Immediate Action: Check your base stoichiometry.

  • Recommended Solution: Use a slight deficit of base (0.95 eq) relative to the substrate, or use a sterically bulky base (KOtBu) that struggles to deprotonate the more hindered mono-alkylated product.

Module 4: Advanced Experimental Protocols

Protocol A: Reductive Amination (The Gold Standard)

Best for: Converting primary amines to secondary amines with high fidelity.

Reagents:

  • Amine (1.0 eq)

  • Aldehyde/Ketone (1.0–1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.4 eq) [2]

  • Solvent: DCE (1,2-Dichloroethane) or THF.

Workflow:

  • Imine Formation: Mix Amine and Aldehyde in DCE. If the ketone is sluggish, add catalytic Acetic Acid (AcOH). Stir for 30–60 mins.

    • Validation: Check by NMR or IR (disappearance of C=O, appearance of C=N).

  • Reduction: Add STAB in one portion. STAB is milder than

    
     and will not reduce the aldehyde/ketone directly, only the imine.[4]
    
  • Quench: Quench with saturated

    
    .
    

Why this works: STAB is selective for iminium ions.[4] The reaction does not produce a species capable of accepting a second alkyl group during the process.

Protocol B: The "Cesium Effect" Direct Alkylation

Best for: When you MUST use an alkyl halide (e.g., no corresponding aldehyde exists).

Reagents:

  • Primary Amine (1.0 eq)

  • Alkyl Halide (1.0 eq)

  • Cesium Hydroxide monohydrate (CsOH·H2O) (1.0 eq)

  • Activated 4Å Molecular Sieves (Crucial for water removal)

  • Solvent: DMF (Anhydrous)[7][8]

Workflow:

  • Suspend powdered 4Å MS and CsOH in DMF. Stir for 10 mins.

  • Add Primary Amine.[9] Stir 30 mins.

  • Add Alkyl Halide.

  • Validation: Monitor TLC. The mono-alkylated product usually has a distinct Rf.

  • Note: This method yields significantly higher mono-selectivity (often >9:[8]1) compared to

    
     or 
    
    
    
    methods [1].
Protocol C: Kinetic Enolate Alkylation

Best for: Preventing poly-alkylation of ketones.

Reagents:

  • Ketone (1.0 eq)

  • LDA (Lithium Diisopropylamide) (1.05 eq)

  • Alkyl Halide (1.0 eq)

  • Solvent: THF (Anhydrous)

Workflow:

  • Cool: Cool LDA/THF solution to -78°C (Dry ice/Acetone).

  • Deprotonation: Add Ketone slowly (dropwise). Stir for 30-45 mins at -78°C.

    • Critical: The low temp prevents the enolate from equilibrating to the thermodynamic (more substituted) form.

  • Alkylation: Add Alkyl Halide (neat or in THF) slowly.

  • Warm Up: Allow to warm slowly to room temperature only after the halide is fully added.

Module 5: Data Summary & Comparison

Table 1: Comparison of Alkylation Strategies

StrategySelectivity (Mono:Di)Reaction TypeKey ReagentProsCons
Direct Alkylation (

)
Poor (60:40)


/

Cheap, simpleHigh over-alkylation
Cesium Effect Excellent (90:10)


/ DMF
High selectivity, directCesium is expensive
Reductive Amination Superior (>99:1)ReductionSTAB /

No over-alkylationRequires Aldehyde source
Protecting Group Perfect (100:0)Multi-step

Guaranteed purityAdds 2 extra steps

References

  • Salvatore, R. N., et al. (2002).[10] "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[8][11] The Journal of Organic Chemistry, 67(6), 2329–2332.

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Evans, D. A. (2005). "Chemistry 206 Advanced Organic Chemistry: Enolate Alkylation Notes." Harvard University.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

Sources

Validation & Comparative

Certificate of Analysis (CoA) for Brexpiprazole Impurities: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Certificate of Analysis (CoA) Requirements for Brexpiprazole Impurity Standards Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of Brexpiprazole (Rexulti®), a serotonin-dopamine activity modulator (SDAM), the qualification of impurity standards is not merely a regulatory checkbox but a critical variable in analytical method validation. The "Potency Trap"—relying on chromatographic purity (Area %) rather than true mass-balance assay—remains the single largest source of error in quantifying critical impurities like Brexpiprazole N-oxide or Des-chloro analogs .

This guide objectively compares Certified Reference Materials (CRMs) against Screening-Grade Standards , delineating the specific CoA requirements necessary to ensure scientific integrity under ICH Q3A/B and ISO 17034 guidelines.

Part 1: The Strategic Framework – Tiered Standard Classification

To select the appropriate standard, researchers must distinguish between three tiers of quality. A CoA that suffices for R&D identification is insufficient for GMP release testing.

Table 1: Comparative Specifications of Impurity Standards
FeatureTier 1: Certified Reference Material (CRM) Tier 2: Secondary/Analytical Standard Tier 3: Screening/Research Grade
Primary Use GMP Release, Method Validation, CalibrationRoutine QC, Stability StudiesEarly R&D, Identification (RT marker)
Accreditation ISO 17034 & ISO 17025ISO 17025 (Testing only)Non-Accredited
Assay Method qNMR or Mass Balance (100% - Impurities - Water - Solvents)HPLC Assay (vs. Primary) or Area % (Risky)HPLC Area % only
Homogeneity Tested & CertifiedAssumedUnknown
Traceability SI Units (NIST/BIPM traceable)Traceable to CRMManufacturer Lot only
CoA Data Full Spectra (NMR, MS, IR), TGA/KF, ROIIdentity & Purity onlyIdentity (MS) only

Part 2: Critical CoA Parameters & The "Self-Validating" System

A trustworthy CoA does not just state a value; it provides the evidence to validate it. For Brexpiprazole, which contains a quinolinone scaffold and a piperazine moiety, specific spectral evidence is required to rule out common positional isomers.

The Self-Validating CoA Checklist
  • Identity (Specificity):

    • 
      H-NMR:  Must show the characteristic piperazine protons (2.5–3.5 ppm) and the quinolinone amide signal.
      
    • IR/MS: Confirmation of the molecular ion (

      
       for parent).
      
  • Purity vs. Potency (The Critical Distinction):

    • Purity is the chromatographic homogeneity (e.g., 99.5% Area).

    • Potency (Assay) is the actual content by weight (

      
      ).
      
    • Critical Gap: A standard can be 99.9% pure by HPLC but only 85% potent due to retained solvents (DCM, Methanol) or inorganic salts (ROI).

Visualization: The CoA Validation Logic

The following diagram illustrates the decision logic for validating a Brexpiprazole impurity CoA before use.

CoA_Validation Start Review Impurity CoA Check_Assay Is Assay Method Defined? Start->Check_Assay Type_Assay Method Type? Check_Assay->Type_Assay Mass_Balance Mass Balance / qNMR (Gold Standard) Type_Assay->Mass_Balance Absolute Methods Area_Percent HPLC Area % Only (High Risk) Type_Assay->Area_Percent Relative Methods Valid Standard Valid for Quantification Mass_Balance->Valid Check_Water Check Water (KF) & Solvents (GC-HS) Area_Percent->Check_Water Calc_Potency Calculate Potency: 100% - (Water+Solv+ROI+Imp) Check_Water->Calc_Potency Risk_RRF Risk: Unknown RRF (Response Factor != 1.0) Calc_Potency->Risk_RRF If RRF unknown Qual_Only Use for Identification ONLY (Qualitative) Risk_RRF->Qual_Only

Figure 1: Decision logic for evaluating Certificate of Analysis data integrity for quantitative applications.

Part 3: Comparative Case Study – The "N-Oxide Potency Trap"

Scenario: A lab is validating an HPLC method for Brexpiprazole and needs to quantify the N-oxide impurity (a common oxidative degradant).

  • Option A: Uses a Tier 3 "Screening Standard" (CoA reports 98.0% HPLC Area).

  • Option B: Uses a Tier 1 "ISO 17034 CRM" (CoA reports 89.2% w/w Assay by qNMR).

The Scientific Discrepancy

Brexpiprazole N-oxide often retains significant water and salts during synthesis.

  • Tier 3 Result: The user assumes 98.0% potency.

  • Tier 1 Result: The true potency is 89.2% (due to 5% water and 4% inorganic salts not seen by HPLC-UV).

Consequence: If Option A is used to prepare a calibration curve, the lab will underestimate the impurity levels in the drug product by ~9% (relative error).

  • Calculation:

    
    .
    
  • If the safety limit is 0.20%, a batch actually containing 0.21% (OOS) might measure as 0.19% (Passing), leading to a Type II error (False Negative) and potential regulatory recall.

Supporting Insight: Literature confirms that N-oxide derivatives often have different Relative Response Factors (RRF) compared to the parent drug. Relying on Area % assumes an RRF of 1.0, which is scientifically invalid without experimental confirmation [1, 2].

Part 4: Experimental Protocol – qNMR Qualification

If a Tier 1 CRM is unavailable, you must qualify your Tier 2/3 standard using Quantitative NMR (qNMR) . This is the absolute method recommended by pharmacopoeias (USP <761>) for establishing potency.

Methodology: Internal Standard (IS) Method

Objective: Determine the absolute weight % (Assay) of Brexpiprazole Impurity X.

Reagents:

  • Analyte: Brexpiprazole Impurity (approx. 10 mg).[]

  • Internal Standard (IS): Maleic Acid or TCNB (Traceable to NIST), approx. 5 mg.

  • Solvent: DMSO-

    
     (ensures solubility of both).
    

Protocol Steps:

  • Weighing: Accurately weigh (

    
     mg) the impurity (
    
    
    
    ) and the Internal Standard (
    
    
    ) into the same vial.
  • Dissolution: Add 0.7 mL DMSO-

    
    . Vortex until fully dissolved.
    
  • Acquisition:

    • Instrument: 400 MHz NMR or higher.

    • Pulse Angle:

      
      .
      
    • Relaxation Delay (

      
      ): 
      
      
      
      (typically 30–60 seconds) to ensure full relaxation.
    • Scans: 16–64 (for S/N > 200).

  • Processing: Phase and baseline correct manually.

  • Integration: Integrate a distinct signal for the IS (Area

    
    ) and the Impurity (Area 
    
    
    
    ).

Calculation:



Where:

  • 
    : Purity (Assay %)
    
  • 
    : Integral Area
    
  • 
    : Number of protons contributing to the signal
    
  • 
    : Molecular Weight[2]
    
  • 
    : Mass weighed
    
Visualization: qNMR Workflow

qNMR_Workflow Sample Weigh Impurity (Target) Mix Dissolve in DMSO-d6 Sample->Mix ISTD Weigh ISTD (NIST Traceable) ISTD->Mix Acquire Acquire 1H-NMR (D1 > 30s) Mix->Acquire Process Integrate Signals (Distinct Peaks) Acquire->Process Calc Calculate Potency (Eq. 1) Process->Calc

Figure 2: Workflow for absolute purity determination using qNMR, eliminating reliance on relative response factors.

Conclusion

For Brexpiprazole impurity analysis, the "Certificate of Analysis" is not a static document but a dataset requiring interrogation.

  • Avoid standards that rely solely on HPLC Area %.

  • Prioritize ISO 17034 CRMs for critical method validation to establish accurate RRFs.

  • Validate secondary standards using qNMR if primary CRMs are unavailable.

Failure to account for the "Potency Gap" (Water/Solvents/Salts) in impurity standards is a primary cause of mass balance failure in stability studies.

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).[3] International Conference on Harmonisation.[2] Link

  • Holzgrabe, U., et al. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[4][5] Journal of Pharmaceutical and Biomedical Analysis. Link

  • ISO. (2016). ISO 17034:2016 General requirements for the competence of reference material producers.[6] International Organization for Standardization.[7] Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.Link

  • FDA Guidance for Industry. (2000). Analytical Procedures and Methods Validation for Drugs and Biologics.Link

Sources

Comprehensive Guide: Reporting and Control of 7-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one under ICH Q3A(R2)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This guide provides a technical framework for the management of 7-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one , a specific process-related impurity often encountered in the synthesis of quinolinone-based antipsychotics like Brexpiprazole .

Unlike standard organic impurities, this compound presents a dual challenge: it arises from "over-alkylation" (N- and O-alkylation) and contains two alkyl chloride moieties, triggering structural alerts for potential genotoxicity. This guide compares the standard ICH Q3A(R2) reporting workflow against the rigorous ICH M7(R1) mutagenic impurity assessment, providing a self-validating analytical protocol.

Compound Identification
AttributeDetail
Chemical Name 7-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one
CAS Number 2059954-32-2
Molecular Formula C₁₇H₂₁Cl₂NO₂
Molecular Weight 342.26 g/mol
Origin Over-alkylation of 7-hydroxyquinolin-2(1H)-one with 1-bromo-4-chlorobutane.
Risk Profile High . Contains bis-alkyl halide functionality (Class 3 mutagenic alert).

Regulatory Framework Comparison: ICH Q3A vs. ICH M7

The classification of this impurity dictates the control strategy. While ICH Q3A governs general reporting, the presence of chlorobutyl groups requires an assessment against ICH M7 standards.

Comparative Analysis of Control Strategies
FeatureStandard Pathway (ICH Q3A R2) Genotoxic Pathway (ICH M7 R1)
Scope General organic impurities (non-mutagenic).Potentially mutagenic impurities (PMIs).
Trigger Based on batch analysis results.Based on structural alerts (In Silico).
Limit Calculation Percentage of Drug Substance (e.g., 0.10%).Threshold of Toxicological Concern (TTC).
Typical Limit 0.15% (Qualification Threshold).1.5 µ g/day (Lifetime exposure).
Impact on Brexpiprazole For a 4 mg daily dose: Limit = 6000 ng .For a 4 mg daily dose: Limit = 375 ppm (0.0375%) .
Decision Insufficient if mutagenicity is confirmed.Mandatory if Ames test is positive.

Expert Insight: For Brexpiprazole (Max Daily Dose ~4 mg), the ICH M7 limit (0.0375%) is lower than the standard ICH Q3A reporting threshold (0.05%). Therefore, relying solely on ICH Q3A reporting limits may result in releasing a batch containing unsafe levels of a mutagen. Recommendation: Treat as a Class 2 or 3 impurity until Ames negative; control at TTC levels using the High-Sensitivity Protocol below.

Formation Pathway & Control Logic

Understanding the causality of formation is essential for process control.[1] The impurity forms when the N1-position of the quinolinone core competes with the 7-hydroxyl group during the alkylation step.

G cluster_0 Starting Materials cluster_1 Target Intermediate cluster_2 Target Impurity (Over-Alkylation) SM1 7-Hydroxyquinolin-2(1H)-one Target 7-(4-Chlorobutoxy)-quinolin-2(1H)-one (O-Alkylation Only) SM1->Target Primary Reaction (K2CO3, DMF) Reagent 1-Bromo-4-chlorobutane (Excess/Strong Base) Reagent->Target Impurity 7-(4-Chlorobutoxy)-1-(4-chlorobutyl) quinolin-2-one (N,O-Bis-Alkylation) Reagent->Impurity Target->Impurity Secondary Reaction (Uncontrolled pH/Temp)

Figure 1: Reaction scheme showing the genesis of the bis-alkylated impurity via secondary N-alkylation.

Analytical Method Comparison

To detect this impurity at trace levels (potentially <375 ppm), standard HPLC-UV is often insufficient due to matrix interference and lack of specificity for the N-alkyl isomer.

ParameterMethod A: HPLC-UV (Conventional) Method B: UPLC-MS/MS (Recommended)
Detection Principle UV Absorbance (254 nm).Electrospray Ionization (ESI+) / MRM.
Limit of Quantitation (LOQ) ~0.03% (300 ppm).~0.0005% (5 ppm).
Specificity Low (Risk of co-elution with isomers).High (Mass transition specific).
Suitability Routine QC (if limit > 0.10%).Trace Analysis (ICH M7 compliance).
Linearity Range 0.05% – 1.5%.1 ppm – 500 ppm.

Experimental Protocol: High-Sensitivity LC-MS/MS

Objective: Quantify 7-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one at sub-ppm levels to satisfy both ICH Q3A and M7 requirements.

Instrument Configuration
  • System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.009550.4
1.009550.4
6.0010900.4
8.0010900.4
8.109550.4
10.009550.4
Mass Spectrometry Parameters (MRM Mode)
  • Ionization: ESI Positive.

  • Precursor Ion: 342.1 [M+H]⁺ (based on ³⁵Cl isotope pattern).

  • Product Ion (Quantifier): 174.1 (Quinolinone core fragment).

  • Product Ion (Qualifier): 55.1 (Butyl fragment).

  • Collision Energy: 25 eV (Optimized).

Sample Preparation (Self-Validating Step)
  • Standard Stock: Dissolve 10 mg of impurity standard in 100 mL Acetonitrile (100 µg/mL).

  • Sample Prep: Dissolve 100 mg of Drug Substance in 10 mL Diluent (10 mg/mL).

  • Spike Recovery Check (Validation): Spike the sample at the specification limit (e.g., 0.05%).

    • Acceptance Criteria: Recovery must be 85–115%. If <85%, matrix effect is present; switch to Standard Addition Method.

Reporting Strategy: The Decision Tree

This workflow ensures compliance with ICH Q3A(R2) while accounting for the specific risks of this compound.

DecisionTree Result Analyze Batch (Result = X %) CheckM7 Is Impurity Mutagenic? (Ames Positive or Structural Alert) Result->CheckM7 CheckQ3A Is X > Reporting Threshold? (>0.05%) CheckM7->CheckQ3A No (Class 4/5) ActionTTC CONTROL at TTC (Limit: <375 ppm / 0.0375%) CheckM7->ActionTTC Yes (Class 1/2) CheckID Is X > ID Threshold? (>0.10% for 4mg dose) CheckQ3A->CheckID Yes Ignore Do Not Report (In-house monitoring only) CheckQ3A->Ignore No CheckQual Is X > Qual Threshold? (>0.15% for 4mg dose) CheckID->CheckQual Yes ActionReport REPORT Result (Certificate of Analysis) CheckID->ActionReport No ActionID IDENTIFY Structure (MS/NMR confirmed) CheckQual->ActionID No ActionQual QUALIFY (Tox Studies Required) CheckQual->ActionQual Yes

Figure 2: Integrated decision matrix for reporting impurity 2059954-32-2.

Reporting Calculation Example

For a Brexpiprazole batch where the impurity is detected at 0.08% :

  • M7 Check: If Ames negative, proceed to Q3A.

  • Reporting: 0.08% > 0.05% (Reporting Threshold). Action: Report.

  • Identification: 0.08% < 0.10% (ID Threshold). Action: Structure confirmation not mandatory for release, but recommended for process knowledge.

  • Final COA Entry: "7-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one: 0.08% (Complies)."

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).[2][3] International Conference on Harmonisation.

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). International Conference on Harmonisation.

  • Reddy, T., et al. (2018). An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole.[4][5][6] Asian Journal of Chemistry.

  • ChemicalBook. (2024).[7] 7-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one Product Properties.

  • US Patent 10,464,931 B2. (2019). Process for the preparation of Quinolin-2(1H)-one derivatives.[4][5][6][8][9] (Focus on Brexpiprazole intermediates).

Sources

[1]

Executive Summary

The qualification of reference standards for Brexpiprazole (Rexulti®) related substances presents a unique challenge due to the molecule's complex solubility profile and the structural similarity of its oxidative degradants. While the Mass Balance (MB) approach remains the regulatory "gold standard" for primary reference material certification, it is resource-intensive and prone to overestimation if inorganic or non-chromophoric impurities are missed.[1]

Quantitative NMR (qNMR) has emerged as a superior alternative for the rapid qualification of secondary standards and impurity markers. This guide objectively compares both methodologies, providing validated protocols and a decision framework to optimize your analytical workflow.

Part 1: The Impurity Landscape

Brexpiprazole is a serotonin-dopamine activity modulator (SDAM) with a structure comprising a quinolinone core, a piperazine linker, and a benzothiophene moiety.[2][1][3] This structural complexity leads to a specific impurity profile that must be characterized.[2]

Table 1: Key Brexpiprazole Related Substances

Impurity NameCommon IdentityOriginStructural Characteristic
Brexpiprazole N-Oxide Oxidative DegradantForced Degradation (H₂O₂)Oxidation at the piperazine nitrogen; susceptible to thermal reversion.[2][1][3]
Des-thienyl Brexpiprazole Process ImpuritySynthesis IntermediateLacks the benzothiophene moiety; significantly different UV response factor.[2][1][3]
Spirocyclic Impurity Process ImpurityCyclization Side-reactionFormation of a spiro-quaternary ammonium salt.[2][1][3]
Dihydro Impurity Degradant/ProcessHydrogenationReduction of the quinolinone double bond.
"Ghost Peak" Unknown/ArtifactHPLC Method ArtifactOften associated with gradient elution anomalies or mobile phase contaminants.[2]

Critical Insight: The N-oxide impurity is thermally unstable.[2][1][3] Using standard Mass Balance techniques involving aggressive drying (TGA) can degrade the standard during analysis, leading to incorrect purity assignment. qNMR is non-destructive and preferred for this specific impurity. [3]

Part 2: Comparative Methodology

Method A: Mass Balance (The Traditional Standard)

The Mass Balance approach calculates purity by subtracting all measured impurities from 100%. It assumes that all impurities are detected.[2]

213
  • Pros: Universally accepted by regulatory bodies (FDA/EMA) for primary standards; provides a comprehensive impurity profile.[2]

  • Cons: Requires large sample quantity (>100 mg); risk of "purity inflation" if salts/inorganics are missed; time-consuming (3-4 separate techniques).[2][1][3]

Method B: qNMR (The Direct Approach)

qNMR measures the molar ratio of the analyte to a certified internal standard (IS) in solution. It is a direct assay of the active moiety.

213
  • Pros: Rapid (<1 hour); requires minimal sample (<10 mg); specific; no response factor correction needed.[2][3]

  • Cons: Requires high solubility in deuterated solvents; precision depends heavily on weighing accuracy and IS selection.[2]

Part 3: Detailed Experimental Protocols

Protocol A: Mass Balance Qualification

Use this for Primary Reference Standard certification.

1. Chromatographic Purity (HPLC-UV)

  • Column: C18 (e.g., Kromasil C18 or XBridge C18), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 10 mM Potassium Phosphate buffer (pH 6.0).

  • Mobile Phase B: Acetonitrile : Methanol (50:50).[2]

  • Gradient: 20% B to 80% B over 25 mins.

  • Detection: 215 nm (Maximal absorbance for quinolinone).[2][4]

  • Note: Brexpiprazole is practically insoluble in water.[2][5][6] Dissolve samples in DMF or DMSO first, then dilute with Mobile Phase B.

2. Volatiles & Water

  • Water: Karl Fischer (Coulometric) is mandatory.[2] Do not use LOD (Loss on Drying) as the N-oxide is heat-sensitive.[2][1][3]

  • Solvents: HS-GC (Headspace Gas Chromatography) using DMSO as diluent.[2][1][3]

3. Inorganic Residue

  • Method: Residue on Ignition (ROI) / Sulfated Ash (USP <281>).[2][3]

  • Requirement: Minimum 1 g sample for accurate detection of trace inorganics (often not feasible for expensive impurities).[2]

Protocol B: qNMR Qualification

Use this for Secondary Standards, Impurity Markers, and unstable compounds (N-oxide).[2][1][3]

1. Solvent & Internal Standard Selection

  • Solvent: DMSO-d6 . Brexpiprazole is soluble (~25 mg/mL) in DMSO, whereas it is poorly soluble in CDCl₃.

  • Internal Standard (IS): Maleic Acid (Traceable CRM grade).[2][3]

    • Why? Maleic acid shows a sharp singlet at ~6.2 ppm , a region typically clear in the Brexpiprazole spectrum (aromatics are 6.8–8.0 ppm; aliphatics are 1.5–4.0 ppm).

    • Alternative IS: 1,3,5-Trimethoxybenzene (Singlet at ~6.1 ppm).[2][1][3]

2. Sample Preparation

  • Accurately weigh 10–15 mg of Brexpiprazole impurity (dried) into a vial (

    
    ).
    
  • Accurately weigh 5–8 mg of Maleic Acid (CRM) into the same vial (

    
    ).
    
  • Add 0.7 mL DMSO-d6 . Vortex until completely dissolved.[2]

  • Transfer to a 5 mm NMR tube.[2]

3. Acquisition Parameters (600 MHz recommended)

  • Pulse Sequence: 90° pulse (zg30).

  • Relaxation Delay (D1): 60 seconds . (Crucial: T1 for aromatic protons can be 5-10s; D1 must be > 5x T1).[2][1][3]

  • Scans: 32 or 64 (for S/N > 300:1).

  • Temperature: 298 K.[2][7]

4. Processing

  • Phase and baseline correction (automatic + manual adjustment).[2]

  • Integrate the IS singlet (set to equivalent # of protons, e.g., 2H for Maleic Acid).

  • Integrate the diagnostic Brexpiprazole signal:

    • Target Signal: Benzothiophene proton doublet at ~7.7 ppm or Quinolinone singlet at ~10.2 ppm (if exchange is not an issue).[2][3] Avoid the piperazine methylene protons (2.5–3.5 ppm) due to DMSO/Water overlap.

Part 4: Data Interpretation & Comparison

The following table summarizes a comparative study of a "Des-thienyl" impurity batch qualified by both methods.

Table 2: Comparative Performance Data

MetricMass Balance ApproachqNMR ApproachAnalysis
Assigned Purity 98.2% 96.8% Mass Balance overestimated purity because it missed a non-volatile inorganic salt (sodium chloride) from the synthesis.[2][1][3]
Sample Required 150 mg (for ROI + KF + HPLC)10 mgqNMR is 15x more material-efficient.[2][1][3]
Time to Result 3 Days2 HoursqNMR allows for "Just-in-Time" qualification.[2][1][3]
Uncertainty (k=2) ± 0.8%± 0.4%qNMR precision is limited only by weighing; MB accumulates errors from 3 techniques.[2]
Cost High (multiple instruments)Low (single run)

Part 5: Decision Framework

Use this logic flow to determine the correct qualification strategy for your Brexpiprazole standards.

QualificationStrategyStartStart: Select MaterialIsPrimaryIs this a Primary Reference Standard(for Release Testing)?Start->IsPrimaryMassBalanceMethod A: Mass Balance(Full Characterization)IsPrimary->MassBalanceYes (Regulatory Requirement)IsUnstableIs the impurity thermally unstable(e.g., N-Oxide)?IsPrimary->IsUnstableNo (Secondary/R&D)HybridHybrid Approach:qNMR for Potency + HPLC for Impurity ProfileMassBalance->HybridCross-ValidationSampleLimitedIs sample quantity < 50 mg?IsUnstable->SampleLimitedNoqNMRMethod B: qNMR(Direct Potency Assay)IsUnstable->qNMRYes (Avoid TGA/Heat)SampleLimited->qNMRYes (Save Material)SampleLimited->HybridNo (Best Scientific Rigor)

Figure 1: Decision tree for selecting the qualification methodology based on regulatory needs, sample stability, and availability.

References

  • ICH Expert Working Group. ICH Q3A(R2): Impurities in New Drug Substances.[2] International Conference on Harmonisation.[2][7][8] Link

  • USP General Chapter <761>. Nuclear Magnetic Resonance Spectroscopy.[2][7] United States Pharmacopeia.[2][9] Link[2][1][3]

  • Davies, S. R., et al. (2015). "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance." Analytical and Bioanalytical Chemistry, 407(11), 3103-3113.[2][1][3] Link

  • Gosar, A., & Phadke, R. (2018). "Gradient High Performance Liquid Chromatography Method for Determination of Related Substances in Brexpiprazole API." International Journal of Development Research. Link

  • Cayman Chemical. Brexpiprazole Product Information & Solubility Data.[2][4]Link[2][1][3]

Comparative Sensitivity Analysis: LOD/LOQ Determination for Quinolinone Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The Challenge: Quinolinone scaffolds (e.g., in aripiprazole, brexpiprazole, and fluoroquinolone antibiotics) often serve as key intermediates. However, unreacted quinolinone intermediates can possess genotoxic potential, requiring control levels far below the standard 0.05% (500 ppm) ICH Q3A threshold.

The Scientific Gap: Standard HPLC-UV methods often hit a "sensitivity wall" at 100–500 ppm. To meet ICH M7 requirements (often <10 ppm based on the Threshold of Toxicological Concern, TTC), researchers must transition to LC-MS/MS.

Objective: This guide objectively compares the Limit of Detection (LOD) and Limit of Quantitation (LOQ) capabilities of UV vs. MS detection for quinolinone impurities. It provides a self-validating experimental protocol compliant with ICH Q2(R2) guidelines.

Comparative Analysis: HPLC-UV vs. LC-MS/MS[1]

The following data summarizes typical performance metrics for a generic quinolinone impurity (e.g., 7-hydroxyquinolinone) in a drug substance matrix.

Table 1: Sensitivity & Performance Matrix
FeatureHPLC-UV (Diode Array) UHPLC-MS/MS (Triple Quad) Senior Scientist Verdict
Typical LOQ 0.03% – 0.05% (300–500 ppm)0.5 ppm – 5 ppmMS is mandatory for genotoxic screening.
LOD Mechanism Chromophore absorbance (Beer-Lambert)Ionization efficiency (ESI+)UV is robust; MS is sensitive but matrix-dependent.
Linearity Range Wide (

dynamic range)
Narrower (

dynamic range)
MS requires isotopic internal standards for linearity.
Quinolinone Specifics Susceptible to baseline drift at low

.
High sensitivity due to easy protonation of ring Nitrogen.Risk: Quinolinones "stick" to steel, causing carryover in MS.
Cost/Complexity Low / Routine QCHigh / Specialized ValidationUse UV for process control; MS for release testing if GTI.

Strategic Decision Framework

Before selecting a validation protocol, determine the required sensitivity based on the impurity's toxicity profile.

MethodSelection Start Identify Quinolinone Impurity ToxCheck Is Impurity Mutagenic/Genotoxic? Start->ToxCheck CalcTTC Calculate TTC Limit (e.g., 1.5 µg/day) ToxCheck->CalcTTC Yes (Class 1-3) MethodUV Method A: HPLC-UV (Standard ICH Q3A) ToxCheck->MethodUV No (Class 5) CalcPPM Convert to ppm relative to Dose (Limit = TTC / Max Daily Dose) CalcTTC->CalcPPM Decision Is Limit < 500 ppm? CalcPPM->Decision Decision->MethodUV No (>500 ppm) MethodMS Method B: LC-MS/MS (Trace Analysis) Decision->MethodMS Yes (<500 ppm)

Figure 1: Decision logic for selecting the detection modality based on toxicological thresholds (TTC).

Experimental Protocol: The "Self-Validating" Workflow

This protocol addresses the specific physicochemical properties of quinolinones: basicity (causing peak tailing) and adsorption (causing carryover).

Phase A: System Suitability & Passivation

Quinolinones can chelate with trace metals in LC systems, causing broad peaks that artificially inflate LOQ values.

  • Passivation: Flush the LC system with 0.1% Phosphoric Acid / Acetonitrile (50:50) overnight before low-level validation.

  • Mobile Phase: Use Ammonium Formate (10mM, pH 3.5) to ensure the quinolinone nitrogen is fully protonated, sharpening the peak.

Phase B: Preparation of Linearity Solutions

Do not rely on a single dilution. You must bracket the predicted LOQ.

  • Stock Solution: 1.0 mg/mL impurity in DMSO (prevents precipitation).

  • Intermediate: Dilute to 10 µg/mL in Mobile Phase A.

  • Validation Set: Prepare 6 levels:

    • Level 1: 0.5 ppm (Target LOD)

    • Level 2: 1.0 ppm

    • Level 3: 2.0 ppm (Target LOQ)

    • Level 4: 5.0 ppm

    • Level 5: 10.0 ppm

    • Level 6: 20.0 ppm

Phase C: The Injection Sequence

Execute the following sequence to prove the absence of carryover (critical for accurate LOQ).

InjectionSequence Blank1 1. Double Blank (Mobile Phase) Blank2 2. Matrix Blank (API w/o Impurity) Blank1->Blank2 LOD_Inj 3. LOD Level (x3) (Verification) Blank2->LOD_Inj LOQ_Inj 4. LOQ Level (x6) (Precision) LOD_Inj->LOQ_Inj Linearity 5. Linearity Levels (Range) LOQ_Inj->Linearity Blank3 6. Blank Check (Carryover Verification) Linearity->Blank3

Figure 2: Validation injection sequence designed to detect carryover and confirm precision at the limit.

Calculation Methodologies: Causality & Math

Method 1: Signal-to-Noise (S/N)

Best for:[1] Sharp, symmetrical peaks (Symmetry factor 0.9 – 1.2).

  • LOD:

    
    
    
  • LOQ:

    
    
    
  • The Trap: Quinolinones often tail. Tailing increases the "noise" width and reduces peak height, making S/N unreliable and variable between analysts.

Method 2: Standard Deviation of Response (Recommended)

Best for: Trace analysis where baseline noise is variable. This is the most robust method for regulatory submission.

Formula:


[1][2][3]
  • 
     (Sigma):  Standard deviation of the y-intercepts of regression lines (or SD of residuals).
    
  • 
     (Slope):  Slope of the calibration curve.[1][2][3]
    

Execution:

  • Construct a calibration curve in the low range (Levels 1–5 from Phase B).

  • Perform unweighted linear regression.

  • Extract the Standard Error of the Intercept (

    
    ).
    
  • Calculate LOQ.[3]

  • Verification: Inject 6 replicates at the calculated LOQ concentration. The %RSD must be

    
    .
    

Senior Scientist Insights: Troubleshooting Quinolinones

  • The "Ghost" Peak: If you see quinolinone peaks in your blank injections, it is likely carryover from the injector needle.

    • Fix: Change needle wash to 50:50 Methanol:DMSO.

  • Matrix Suppression (LC-MS): The API (drug substance) usually elutes in high abundance. If the quinolinone impurity co-elutes with the API, the LOQ will suffer due to ion suppression.

    • Fix: Adjust gradient slope to ensure the impurity elutes before the main API peak.

  • Diverting to Waste: For LC-MS, divert the flow to waste during the API elution to keep the source clean and maintain sensitivity for the impurity.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[4][5] (2023).[4][6] Retrieved from [Link]

  • International Council for Harmonisation (ICH). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). (2017). Retrieved from [Link]

  • Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[2] Retrieved from [Link]

  • Dolan, J. W. Calibration Curves, Part V: LOD and LOQ. LCGC North America. (2009).[7] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one
Reactant of Route 2
Reactant of Route 2
7-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one

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